molecular formula C9H16O2 B13975777 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one

Cat. No.: B13975777
M. Wt: 156.22 g/mol
InChI Key: UQZNRIZOPPJPQT-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one is an organic compound with the molecular formula C9H16O2. It is a ketone derivative of tetrahydropyran, characterized by the presence of a pyran ring substituted with two methyl groups and an ethanone group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyltetrahydropyran-4-one with an appropriate alkylating agent under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to form the desired ketone .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution[][3].

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used[][3].

Scientific Research Applications

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in certain synthetic applications where other similar compounds may not be suitable .

Properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(10)8-4-5-11-9(2,3)6-8/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZNRIZOPPJPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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